molecular formula C11H11NO3 B1274624 (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 21591-75-3

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B1274624
CAS No.: 21591-75-3
M. Wt: 205.21 g/mol
InChI Key: BAUWIAWMJHZMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a member of the class of oxindoles that is 2-oxindole carrying a carboxymethyl substituent at position 3 . It has a role as a plant metabolite . It is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11NO3 . The InChI string representation of its structure is InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) . This provides a unique identifier for the compound and can be used to generate a 3D structure.

Scientific Research Applications

Stereochemical Investigations

The compound (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and its related derivatives, have been studied for their stereochemical properties. A research by El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to related compounds, revealing the formation of various diastereomeric mixtures, highlighting the stereochemical complexity of these reactions (El-Samahy, 2005).

Regioselective Addition Reactions

Another study by Koz’minykh et al. (2006) focused on the regioselective addition of aromatic amines to derivatives of this compound. This study provided insights into the selective addition at the α-position of the activated exocyclic C=C bond, demonstrating the compound's reactivity and potential for derivatization (Koz’minykh et al., 2006).

Novel Mannich Bases and Electrochemical Studies

In a study by Naik et al. (2013), novel Mannich bases bearing pyrazolone moiety were synthesized using derivatives of this compound. These compounds were characterized for their electrochemical properties, providing a basis for their potential application in electrochemical sensors and devices (Naik et al., 2013).

Antimicrobial and Anti-inflammatory Applications

Research by Gadegoni and Manda (2013) synthesized novel derivatives with anti-inflammatory and antimicrobial activities. The study showed that specific derivatizations of this compound could result in compounds with significant biological activities, suggesting potential pharmaceutical applications (Gadegoni & Manda, 2013).

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H302 - Harmful if swallowed and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As this compound is a plant metabolite , it could be of interest in plant biology and agriculture research. Its potential roles in plant growth and development could be explored. Additionally, given its chemical structure, it might be interesting to investigate its potential medicinal properties.

Biochemical Analysis

Biochemical Properties

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of indole derivatives. These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, making it a valuable tool for studying enzyme kinetics and protein interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of indole derivatives. These interactions can influence the levels of various metabolites and alter the metabolic flux within the cell. The compound’s role in these pathways highlights its importance in biochemical research and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for understanding its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWIAWMJHZMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390192
Record name (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21591-75-3
Record name (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 4
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 6
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.